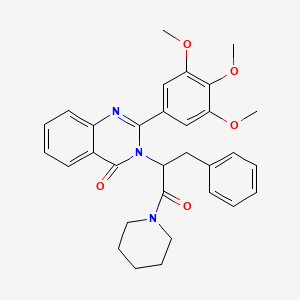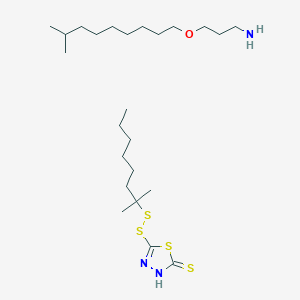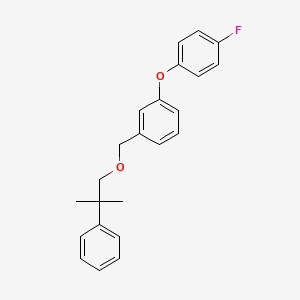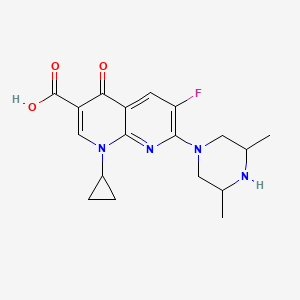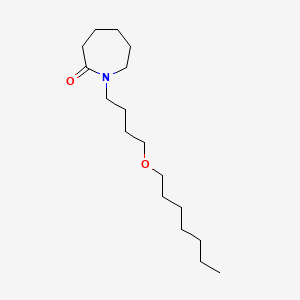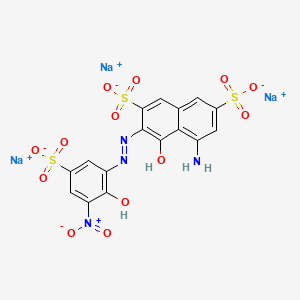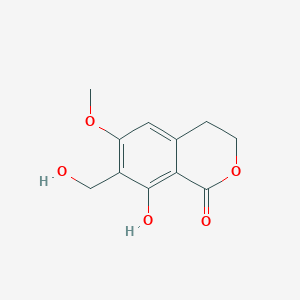![molecular formula C18H18N2 B12708120 Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]- CAS No. 39203-84-4](/img/structure/B12708120.png)
Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanobenzylidene-4-n-butylaniline is an organic compound known for its unique properties and applications, particularly in the field of liquid crystals. This compound is characterized by the presence of a cyanobenzylidene group attached to a butylaniline moiety, which contributes to its distinct chemical behavior and utility in various scientific domains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanobenzylidene-4-n-butylaniline typically involves the condensation reaction between 4-cyanobenzaldehyde and 4-n-butylaniline. This reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 4-Cyanobenzylidene-4-n-butylaniline may involve large-scale batch or continuous processes. These methods often utilize advanced techniques to optimize yield and purity, including the use of high-efficiency reactors and purification systems .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyanobenzylidene-4-n-butylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents and other electrophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce different reduced derivatives .
Wissenschaftliche Forschungsanwendungen
4-Cyanobenzylidene-4-n-butylaniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of liquid crystals for display technologies and other advanced materials .
Wirkmechanismus
The mechanism of action of 4-Cyanobenzylidene-4-n-butylaniline involves its interaction with specific molecular targets and pathways. For instance, in liquid crystal applications, it aligns in a particular orientation under the influence of external stimuli, such as electric fields, to modulate optical properties . In biological systems, it may interact with proteins or nucleic acids, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
4-Methoxybenzylidene-4-n-butylaniline (MBBA): Known for its liquid crystalline properties.
N-(2-Hydroxy-4-methoxybenzylidene)-4-n-butylaniline (OHMBBA): Exhibits polymorphism and various crystalline phases
Eigenschaften
CAS-Nummer |
39203-84-4 |
|---|---|
Molekularformel |
C18H18N2 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
4-[(4-butylphenyl)iminomethyl]benzonitrile |
InChI |
InChI=1S/C18H18N2/c1-2-3-4-15-9-11-18(12-10-15)20-14-17-7-5-16(13-19)6-8-17/h5-12,14H,2-4H2,1H3 |
InChI-Schlüssel |
BLMGOWKLIOMCGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


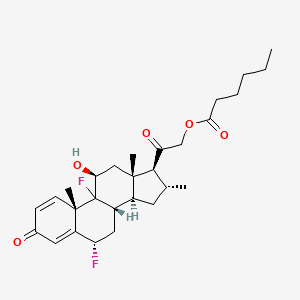
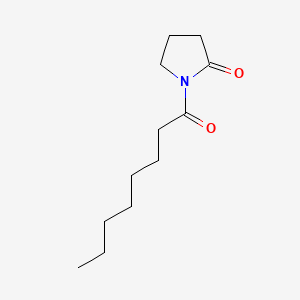
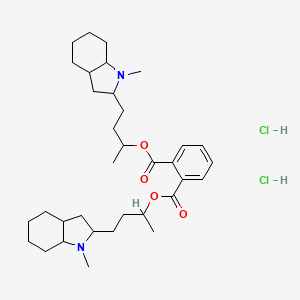
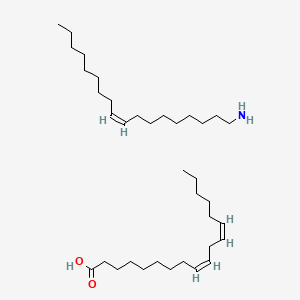
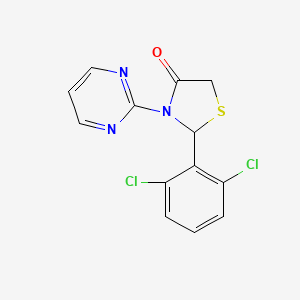
![4,11,13-trimethyl-5-(2-pyrrolidin-1-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B12708076.png)
